3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one
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Overview
Description
3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method includes the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3), followed by heterocyclization using hexamethyldisilazane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation often involves alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazinone ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazolo ring fused to the pyrazole core.
Uniqueness
3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is unique due to its specific substitution pattern and the presence of the pyridazinone ring, which imparts distinct chemical and biological properties compared to its analogues.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields
Properties
CAS No. |
90330-87-3 |
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Molecular Formula |
C17H12N4O |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
3,5-diphenyl-1H-pyrazolo[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C17H12N4O/c22-17-15-14(11-18-21(17)13-9-5-2-6-10-13)19-20-16(15)12-7-3-1-4-8-12/h1-11H,(H,19,20) |
InChI Key |
YIIPXGZODAEBBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C(=O)N(N=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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